molecular formula C11H21N B1216088 Mecamylamine CAS No. 60-40-2

Mecamylamine

货号: B1216088
CAS 编号: 60-40-2
分子量: 167.29 g/mol
InChI 键: IMYZQPCYWPFTAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mecamylamine is a secondary amine that acts as a potent, noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) and inhibits all known nAChR subtypes . Originally developed as an antihypertensive agent, its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system (CNS) . The central effects of this compound are observed at doses several-fold lower than those required for peripheral actions, making it particularly useful for studying central nAChR function with minimal peripheral side-effects in research models . In research, this compound is extensively used in preclinical studies to probe the role of nAChRs in various physiological and pathological processes. Its applications include the study of addiction mechanisms, particularly for nicotine and alcohol, where it has been shown to decrease self-administration and block the dopamine-releasing effects of nicotine in the brain's reward pathways . Furthermore, its potential therapeutic effects are being explored in models of other CNS disorders such as depression, anxiety, cognitive impairment, and attention deficit hyperactivity disorder (ADHD) . This compound is also used as a pharmacological challenge in proof-of-pharmacology studies to create a temporary nicotinic receptor-specific decline in cognitive function, helping to validate the action of novel nAChR agonists . The compound is supplied as this compound hydrochloride, with a purity of ≥98% . It is critical to note that the renal excretion of this compound is significantly influenced by urinary pH; acidic conditions promote its excretion, while alkalinization reduces it . Researchers should be aware that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZQPCYWPFTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023240
Record name Mecamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mecamylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.24e-01 g/L
Record name Mecamylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60-40-2
Record name Mecamylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecamylamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mecamylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mecamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecamylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mecamylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Mecamylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mecamylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Ring-Opening Functionalization (Patent WO2013026852A2)

The 2012 patent WO2013026852A2 introduced a versatile strategy leveraging three-membered heterocyclic intermediates to access diverse this compound analogues. Key innovations include:

Step 1: Epoxide/N-Aziridine Synthesis

  • Reacting bicyclo[2.2.1]heptene derivatives with peroxides or chloramine-T to form strained epoxide or N-aziridine rings.

  • Example : Treatment of 3-exo-methylbicyclo[2.2.1]hept-2-ene with m-CPBA yields the corresponding epoxide in 92% purity.

Step 2: Nucleophilic Ring Opening

  • Subjecting the heterocycle to organolithium or Grignard reagents (R1-MgX) to install substituents at the bridgehead position.

  • Solvent System : Dichloromethane/triethylamine (4:1 v/v) at -78°C.

Step 3: Amination via Nitrogen Nucleophiles

  • Replacing the hydroxyl group with amines through azide displacement followed by Staudinger reduction or reductive amination.

  • Critical Reagent : Sodium bis(trimethylsilyl)amide (NaHMDS) for deprotonation, enabling >90% conversion.

Table 1: Comparative Yields of Key Intermediates

StepReagentYield (%)Purity (HPLC)
Epoxide Formationm-CPBA9298.5
Ring Opening (R1=Ph)PhMgBr8597.2
Azide DisplacementNaN₃, BF₃·Et₂O7896.8

Asymmetric Catalysis for Enantiopure Product

A 2016 publication optimized enantioselective synthesis using chiral auxiliaries:

  • Chiral Epoxidation : Sharpless asymmetric epoxidation of bicycloheptene derivatives with titanium tetraisopropoxide and diethyl tartrate (90% ee).

  • Stereoretentive Amination : Copper-catalyzed coupling of the epoxide with methylamine preserves configuration (Δee < 2%).

  • Crystallization Purification : Recrystallization from ethanol/water mixtures enhances enantiomeric excess to >99%.

Advantages Over Classical Methods :

  • 45% overall yield (vs. 15–20% historically).

  • Eliminates toxic cyanoborohydrides.

Industrial-Scale Manufacturing Considerations

Quality Control Metrics

USP29-NF24 Standards :

  • Heavy Metals : ≤50 ppm via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Chloride Content : 17.0–17.8% determined by argentometric titration.

  • Related Substances : ≤1.0% total impurities by GC-FID (Gas Chromatography-Flame Ionization Detection).

Table 2: Analytical Specifications for this compound Hydrochloride

ParameterMethodAcceptance Criteria
Assay (Purity)GC-FID98.0–101.0%
Residual Isopropyl AlcoholHeadspace GC≤0.5%
Enantiomeric ExcessChiral HPLC≥99% (-)-isomer

化学反应分析

反应类型: 美卡拉明会经历各种化学反应,包括:

常见的试剂和条件:

主要形成的产物:

科学研究应用

Smoking Cessation

Mecamylamine has been investigated as an adjunct treatment for smoking cessation. Studies indicate that it may enhance the efficacy of nicotine replacement therapies:

  • A combination of this compound and nicotine has shown superior results compared to nicotine alone in promoting smoking cessation .
  • The drug's ability to block nAChRs involved in nicotine reward pathways makes it a candidate for reducing cravings and withdrawal symptoms.

Tourette Syndrome

This compound has demonstrated effectiveness in managing Tourette syndrome, particularly in patients unresponsive to conventional treatments:

  • A retrospective study involving 24 patients showed significant improvements in tic severity after administration of this compound at doses ranging from 2.5 to 6.25 mg/day .
  • The treatment was well-tolerated, with no significant peripheral parasympathetic activity noted over extended periods (up to 550 days) of use.

Alcohol Use Disorder

Research indicates that this compound may play a role in reducing alcohol consumption and preventing relapse:

  • Preclinical studies have shown that this compound decreases voluntary alcohol intake in animal models .
  • It has been suggested that nAChRs in the ventral tegmental area and nucleus accumbens mediate the reinforcing effects of alcohol, making this compound a potential therapeutic for alcohol addiction .

Mental Health Disorders

This compound is being explored as an adjunctive treatment for various mental health conditions:

  • In major depression, (S)-mecamylamine (TC-5214) was evaluated as an augmentation therapy, showing initial promise but failing to replicate efficacy in later Phase III trials .
  • Its non-selective antagonism at nAChRs may contribute to antidepressant effects, although results have been mixed.

Summary of Clinical Findings

The following table summarizes key findings from studies on the applications of this compound across different conditions.

Condition Study Design Findings
Smoking CessationClinical TrialsCombination with nicotine enhances cessation rates compared to nicotine alone .
Tourette SyndromeRetrospective StudySignificant improvement in tic severity; well-tolerated over long-term use .
Alcohol Use DisorderPreclinical StudiesReduces voluntary alcohol intake; affects nAChR pathways involved in addiction .
Major DepressionPhase II/III TrialsInitial efficacy as augmentation therapy; later trials did not replicate positive outcomes .

Case Study: Tourette Syndrome

In a retrospective study involving 24 patients with Tourette syndrome who had not responded to standard treatments, this compound was administered over varying durations (8 to 550 days). The Clinical Global Impression Scale indicated significant improvements across the cohort, particularly among those who had previously received no medication .

Case Study: Smoking Cessation

In trials assessing smoking cessation strategies, participants receiving this compound alongside nicotine replacement therapy reported higher quit rates than those receiving nicotine alone, highlighting its potential as an effective adjunct treatment for tobacco dependence .

作用机制

美卡拉明通过阻止突触前神经末梢释放的乙酰胆碱刺激突触后受体,从而充当神经节阻滞剂。这导致交感神经张力降低、血管舒张和心输出量减少,从而产生抗高血压作用。 美卡拉明可以穿过血脑屏障,并通过阻断烟碱乙酰胆碱受体对中枢神经系统产生影响 .

类似化合物:

比较: 美卡拉明独特之处在于它能够穿过血脑屏障,使其有效治疗中枢神经系统疾病。与六甲双铵和三甲酚胺不同,美卡拉明的作用持续时间更长,在研究应用中使用更为广泛。 其对烟碱乙酰胆碱受体的非选择性拮抗作用将其与作为激动剂的尼古丁区分开来 .

相似化合物的比较

Pharmacological Profiles

Table 1: Receptor Selectivity and Key Pharmacological Parameters
Compound Primary Targets IC50 (nAChR Subtypes) Selectivity Notes Clinical Applications
Mecamylamine α3β4, α4β2, α2β2, α6β2β3 α3β4: ~0.3 μM; α4β2: ~1.2 μM Noncompetitive, voltage-dependent; β4/β2 preference Smoking cessation, depression (adjunct)
Hexamethonium Ganglionic nAChRs ~10 μM (neuromuscular) Competitive, short duration; poor CNS penetration Historical antihypertensive
Dihydro-β-erythroidine (DHβE) α4β2, α2β2 α4β2: ~0.1 μM Competitive; β2-selective Research tool for β2-specific effects
TC-5214 (S-Mec) α4β2 (HS form), α3β4 Similar to racemic this compound Slow off-rate from α4β2; failed in Phase III trials Discontinued antidepressant
Key Findings:
  • Receptor Subtype Sensitivity : this compound is most potent at α3β4 receptors (IC50: 0.3 μM), followed by α4β2 (1.2 μM) and α2β2 (2.5 μM). It exhibits minimal activity at α7 receptors .
  • Stereoisomer Differences : While R-Mec and S-Mec show overlapping IC50 values (<22% difference), S-Mec dissociates more slowly from α4β2 and α3β4 receptors. In vivo, R-Mec is 2.4× more potent in blocking nicotine-induced analgesia (AD50: 0.03 vs. 0.08 mg/kg) .
  • Mechanistic Divergence: Unlike hexamethonium (competitive antagonist), this compound’s noncompetitive action allows it to inhibit receptors even after prolonged agonist exposure, making it effective in chronic nicotine exposure models .

Therapeutic Efficacy and Limitations

Table 2: Clinical and Preclinical Outcomes
Compound Smoking Cessation Antidepressant Potential Side Effects
This compound Synergistic with nicotine patches (2× abstinence rates vs. placebo) Mixed results; adjunct to SSRIs showed promise Orthostatic hypotension, constipation, dry mouth
TC-5214 N/A Failed Phase III trials (no efficacy as monotherapy) Similar to racemic this compound
Varenicline FDA-approved (partial agonist) Limited evidence Nausea, neuropsychiatric effects
Key Findings:
  • Smoking Cessation : this compound reduces nicotine reward by blocking β2-containing nAChRs. Combined with nicotine replacement therapy, it doubled 6-month abstinence rates in trials .
  • Antidepressant Mechanisms: Low-dose this compound (2.5–5 mg/day) potentiates monoamine systems by reducing hypercholinergic activity, though its stereoisomer TC-5214 failed due to insufficient efficacy .
  • NMDA Receptor Cross-Activity : this compound also antagonizes NMDA receptors at high doses, contributing to cognitive side effects and overlapping discriminative effects with ketamine in animal models .

Selectivity and Off-Target Effects

  • Ganglionic vs. CNS Receptors: this compound’s preference for β4-containing ganglionic receptors (e.g., α3β4) reduces peripheral side effects at low doses, unlike hexamethonium, which potently blocks autonomic ganglia .
  • Dopamine Modulation : Unlike selective α6β2 antagonists (e.g., r-bPiDI), this compound partially inhibits nicotine-evoked dopamine release (60–70% inhibition vs. >90% for broad antagonists), suggesting mixed receptor targeting .

生物活性

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has garnered attention due to its diverse biological activities and potential therapeutic applications. Originally developed as an antihypertensive agent, its role in the central nervous system (CNS) and other physiological processes has been extensively studied. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

This compound operates primarily by blocking nAChRs, which are integral to neurotransmission in both the peripheral and central nervous systems. Its ability to cross the blood-brain barrier allows it to exert effects on CNS nAChRs, leading to a variety of biological outcomes:

  • Non-competitive Antagonism : this compound binds to a site within the nAChR channel pore, inhibiting ion flow without preventing channel closure after agonist removal. This "trapping" mechanism results in prolonged inhibition of receptor activity .
  • Diverse Receptor Interaction : It exhibits non-selective antagonistic effects across various nAChR subtypes, which can lead to both therapeutic benefits and side effects such as constipation and urinary retention .

Therapeutic Applications

This compound's pharmacological properties have led to its investigation for several therapeutic uses beyond hypertension:

  • Antidepressant Effects : Studies have indicated that this compound may exhibit antidepressant-like effects in animal models. Its modulation of nAChR activity is thought to influence mood regulation .
  • Addiction Treatment : this compound has been explored as a treatment for nicotine addiction. By antagonizing nAChRs, it may reduce withdrawal symptoms and cravings in individuals attempting to quit smoking .
  • Neuropathic Pain Management : Research suggests that this compound can alleviate certain types of neuropathic pain, potentially through its action on nAChRs involved in pain pathways .

Case Studies and Clinical Research

Several studies have highlighted the clinical relevance of this compound:

  • Hypertension Management : Initially used for hypertension, this compound demonstrated efficacy at lower doses than traditional ganglionic blockers, with fewer side effects. A study reported effective blood pressure reduction with doses ranging from 30 to 90 mg/day .
  • Depression Treatment : In a controlled study involving mice, this compound administration resulted in significant reductions in depressive behaviors compared to control groups, suggesting its potential utility as an antidepressant .
  • Smoking Cessation : A clinical trial evaluated this compound's effectiveness in reducing cravings among smokers. Participants receiving this compound reported significantly lower cravings compared to those receiving a placebo .

Data Table: Summary of Biological Activities

ActivityMechanismReference
Antidepressant EffectsModulation of nAChRs
Nicotine Addiction TreatmentReduces withdrawal symptoms
Neuropathic Pain ReliefInhibition of pain pathways via nAChRs
Hypertension ControlNon-selective nAChR antagonism

常见问题

Q. How should researchers design dose-response experiments to determine mecamylamine’s EC50 and Hill coefficients for nicotinic acetylcholine receptor (nAChR) antagonism?

  • Methodological Answer : Normalize electrophysiological current responses (e.g., pre- and post-mecamylamine application) to establish baseline activity. Fit averaged data to one or two Hill equations using nonlinear regression software (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients (nH). Ensure normalization accounts for receptor desensitization by comparing pre- and post-drug application currents .

Q. What protocols are recommended for assessing this compound’s safety and tolerability in pediatric clinical trials for neuropsychiatric disorders?

  • Methodological Answer : Use ascending fixed-dose regimens (e.g., 0.5 mg/day for 6 weeks, escalating to 5 mg/day) to monitor dose-dependent effects. Track adverse events (e.g., constipation, QT prolongation) via standardized scales (e.g., CGI, YGTSS). Include placebo-controlled arms and blinded independent evaluators to minimize bias, as demonstrated in autism trials .

Q. How can behavioral microstructures (e.g., lever orientation, sniffing) be quantified to study this compound’s effects on cue-directed behavior in rodent models?

  • Methodological Answer : Employ video tracking software (e.g., EthoVision) to categorize and time-stamp behaviors. Use cluster analysis to identify correlated behavioral sequences (e.g., lever grabs vs. sniffs). Compare experimental groups (this compound vs. saline) using repeated-measures ANOVA, focusing on disintegration patterns in low-contact vs. high-contact behaviors .

Q. What statistical approaches are suitable for analyzing this compound’s impact on dopamine release in microdialysis studies?

  • Methodological Answer : Express dopamine metabolite concentrations as percentages of baseline (pre-drug) levels. Apply repeated-measures ANOVA with factors like drug pretreatment (this compound vs. hexamethonium) and time points. Use post hoc tests (e.g., Duncan’s) to compare specific intervals, such as pre-injection vs. post-injection phases .

Advanced Research Questions

Q. How can contradictory clinical trial results (e.g., this compound’s efficacy in autism vs. ADHD) be reconciled through subgroup analysis?

  • Methodological Answer : Stratify data by covariates like dose/kg (e.g., 0.13–0.15 mg/kg/day vs. ≥0.18 mg/kg/day) and treatment duration. Use exploratory endpoints (e.g., TODS-CR mood scores) to identify responder subgroups. For autism trials, prioritize sustained improvement metrics over transient effects, as higher doses may paradoxically reduce efficacy .

Q. What experimental controls are critical for isolating this compound’s nAChR-specific effects in operant conditioning paradigms?

  • Methodological Answer : Include food-motivated control tasks to distinguish general motor effects from nAChR-mediated reinforcement. Compare this compound (1–4 mg/kg) with saline in cocaine vs. food self-administration models. Validate specificity by testing α4β2 nAChR agonists (e.g., varenicline) in parallel .

Q. How can voltage-clamp electrophysiology distinguish competitive vs. noncompetitive antagonism of this compound at α5-containing nAChRs?

  • Methodological Answer : Perform current-voltage (I-V) analyses under varying agonist concentrations. Competitive antagonists shift EC50 without altering maximal current (Imax), while noncompetitive antagonists reduce Imax. Use two-site Hill models to detect mixed inhibition mechanisms, as applied in α5 nAChR studies .

Q. What computational tools are recommended for modeling this compound’s stereoisomer interactions with nAChR subtypes?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities of this compound stereoisomers to α4β2 or α7 nAChRs. Validate predictions with radioligand displacement assays, referencing stereoselective blockade data from receptor subtype analyses .

Q. How should researchers optimize this compound dosing in translational studies to balance blood-brain barrier penetration and peripheral side effects?

  • Methodological Answer : Conduct pharmacokinetic profiling in rodents to calculate brain/plasma ratios. Compare subcutaneous vs. oral administration routes using LC-MS/MS for drug quantification. Adjust doses based on receptor occupancy simulations (e.g., α4β2 nAChR PET imaging) to minimize peripheral muscarinic effects .

Q. What ethical frameworks are essential when designing this compound trials for vulnerable populations (e.g., children with autism)?

  • Methodological Answer :
    Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain independent ethics committee approval for ascending-dose protocols. Include data safety monitoring boards (DSMBs) to review adverse events (e.g., QT prolongation) and ensure informed consent processes address off-label use risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mecamylamine
Reactant of Route 2
Mecamylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。